molecular formula C10H7NO3 B14027217 7-Hydroxyquinoline-5-carboxylic acid

7-Hydroxyquinoline-5-carboxylic acid

Cat. No.: B14027217
M. Wt: 189.17 g/mol
InChI Key: JKHDXDRAOQTJSJ-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline-5-carboxylic acid is a derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, a structure recognized for its rich and diverse biological activities and its ability to act as a monoprotic bidentate chelating agent for various metal ions . Compounds based on this core structure have attracted significant attention in medicinal chemistry and chemical biology for developing new pharmacologically active scaffolds . While specific studies on the 5-carboxylic acid isomer are less common in the available literature, its closely related analogues demonstrate a broad spectrum of research applications that highlight its potential value. Hydroxyquinoline carboxylic acids are of particular interest due to their structural analogy to precursors of promising bioactive molecules, such as HIV-1 integrase inhibitors . Research on similar compounds indicates potential for antiviral activity; for instance, certain 8-hydroxyquinoline-2-carboxanilides have been investigated as inhibitors of the highly pathogenic H5N1 avian influenza virus, with studies showing that their activity is influenced by the lipophilicity and electron-withdrawing properties of their substituents . Furthermore, the hydroxyquinoline core is a key structure in research for its antimicrobial properties, with various derivatives being explored as potential agents against multidrug-resistant bacterial strains . The presence of both the hydroxyl and carboxylic acid functional groups on the quinoline ring provides multiple sites for structural modification and coordination, making this compound a valuable intermediate for synthesizing more complex molecules and for developing fluorescent chemosensors or metal-chelating probes in analytical and biological research .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

7-hydroxyquinoline-5-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-6-4-8(10(13)14)7-2-1-3-11-9(7)5-6/h1-5,12H,(H,13,14)

InChI Key

JKHDXDRAOQTJSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Hydrothermal Synthesis of 7-Hydroxyquinoline (Related Precursor)

Although this method is for 7-hydroxyquinoline (without the carboxylic acid group), it provides useful insight into hydroxy substitution on quinoline rings.

  • Reaction Conditions : 7-bromoquinoline is reacted with sodium hydroxide and cuprous oxide in water at 130 °C for 6 hours in a hydrothermal reactor.
  • Procedure : Sodium hydroxide (3 mmol) is dissolved in water (5 mL), then 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol) are added. The mixture is stirred at 130 °C for 6 hours.
  • Workup : After cooling, pH is adjusted to 8 with dilute HCl, extracted with ethyl acetate, concentrated, and purified by column chromatography.
  • Yield : 78%

This method demonstrates the nucleophilic substitution of bromine by hydroxyl on the quinoline ring facilitated by copper(I) oxide catalysis under hydrothermal conditions.

Multi-Step Synthesis of 7-Hydroxyquinoline-4-carboxylic Acid (Analogous to 5-carboxylic Acid)

A patented synthetic route (CN112500341A/B) describes a multi-step synthesis starting from 6-bromoisatin, which is structurally related and can be adapted for the 5-carboxylic acid isomer with modifications.

Stepwise Synthesis:
Step Reaction Description Key Reagents & Conditions Yield/Notes
1 Rearrangement of 6-bromoisatin with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid 6-bromoisatin, pyruvic acid, 15% NaOH, heated at 100 °C for 3 hours Solid isolated by filtration after acidification
2 Elimination reaction in nitrobenzene to obtain 7-bromoquinoline-4-carboxylic acid Nitrobenzene solvent, reflux conditions Purification by filtration and washing
3 Esterification to 7-bromoquinoline-4-carboxylic acid methyl ester Methanol, thionyl chloride, reflux overnight, periodic addition of thionyl chloride Yield ~80.5%
4 Palladium-catalyzed amination to methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate Cesium carbonate, NH2-Boc, Xantphos, Pd(OAc)2, 1,4-dioxane, reflux under N2 for 3 hours Yield ~98%
5 Deprotection of Boc group to methyl 7-aminoquinoline-4-carboxylate HCl in methanol, room temp 1 h + 50 °C 2 h Filtration and drying
6 Diazotization and hydroxy substitution to methyl 7-hydroxyquinoline-4-carboxylate Acetic acid, water, conc. H2SO4, NaNO2 at 0 °C, then reflux in 10% H2SO4 Purification by filtration
7 Hydrolysis of methyl ester to 7-hydroxyquinoline-4-carboxylic acid 10% NaOH aqueous solution, 60 °C for 3 hours, acidification to pH 2 Final product isolated by filtration

This route is notable for:

  • Use of inexpensive, readily available raw materials (6-bromoisatin, pyruvic acid).
  • Avoidance of highly toxic reagents.
  • High total yield and scalability.
  • Mild reaction conditions and straightforward purification steps.

Although the patent specifically describes the 4-carboxylic acid isomer, the methodology can be adapted for the 5-carboxylic acid position by selecting appropriate starting materials and controlling regioselectivity.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Advantages Limitations
Hydrothermal Cu2O catalyzed substitution 7-bromoquinoline NaOH, Cu2O, water Nucleophilic substitution 78% Simple, direct substitution, mild conditions Limited to hydroxyquinoline without carboxylation
Multi-step from 6-bromoisatin 6-bromoisatin, pyruvic acid NaOH, nitrobenzene, MeOH, SOCl2, Pd catalyst, NaNO2, H2SO4 Rearrangement, elimination, esterification, amination, diazotization, hydrolysis High overall yield (80%+ in key steps) Economical, scalable, avoids toxic reagents, versatile Multi-step, requires palladium catalyst

Research Discoveries and Perspectives

  • The patented multi-step synthesis is a significant advancement over previous methods that used expensive or difficult-to-obtain reagents and catalysts.
  • The use of 6-bromoisatin as a starting material is innovative, providing a simpler and cost-effective route.
  • Palladium-catalyzed amination with Boc-protected amines allows selective functionalization, improving yields and purity.
  • Diazotization followed by hydroxy substitution is a classical, reliable method for introducing the hydroxy group at the desired position.
  • Hydrolysis under mild alkaline conditions ensures the final carboxylic acid is obtained without decomposition.
  • The methodology is amenable to scale-up, facilitating industrial production.

Summary Table of Key Reaction Conditions for 7-Hydroxyquinoline-4-carboxylic Acid Synthesis

Step Reagents/Conditions Temperature Time Notes
Rearrangement 6-bromoisatin, pyruvic acid, 15% NaOH 100 °C 3 h Formation of quinoline dicarboxylic acid
Elimination Nitrobenzene solvent Reflux Several hours Conversion to mono-carboxylic acid
Esterification Methanol, SOCl2 Reflux overnight ~16-24 h Methyl ester formation
Amination Cs2CO3, NH2-Boc, Pd(OAc)2, Xantphos, 1,4-dioxane Reflux under N2 3 h Pd-catalyzed coupling
Deprotection HCl in MeOH RT then 50 °C 3 h total Removal of Boc protecting group
Diazotization NaNO2, conc. H2SO4, acetic acid/water 0 °C then reflux ~1 h Hydroxy substitution
Hydrolysis 10% NaOH aqueous 60 °C 3 h Conversion to carboxylic acid

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-hydroxyquinoline-5-carboxylic acid, highlighting differences in substituent positions, molecular properties, and applications:

Compound Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
This compound -OH (C7), -COOH (C5) C₁₀H₇NO₃ 189.17 Pharmaceutical intermediate; irritant (H315, H319)
5-Hydroxyquinoline-3-carboxylic acid -OH (C5), -COOH (C3) C₁₀H₇NO₃ 189.17 Structural isomer; altered solubility and hydrogen bonding due to substituent positions
5-Hydroxyisoquinoline-4-carboxylic acid -OH (C5), -COOH (C4) (isoquinoline core) C₁₀H₇NO₃ 189.17 Isoquinoline derivative; distinct pharmacokinetics from quinoline analogs
Oxolinic acid Ethyl (C5), dioxolo ring, -COOH (C7) C₁₃H₁₁NO₅ 261.24 Pesticide standard; higher molecular weight and complex fused-ring structure
7-Fluoroisoquinoline-5-carboxylic acid -F (C7), -COOH (C5) (isoquinoline) C₁₀H₆FNO₂ 191.16 Enhanced lipophilicity due to fluorine; potential antimicrobial activity
5-Quinolinecarboxylic acid -COOH (C5) C₁₀H₇NO₂ 173.17 Simpler structure; lacks hydroxyl group, reducing acidity and metal-binding capacity
5-Bromo-8-hydroxyquinoline-7-carboxylic acid -Br (C5), -OH (C8), -COOH (C7) C₁₀H₆BrNO₃ 268.07 Bromine enhances electrophilicity; used in metal chelators and antimicrobial agents

Key Research Findings

Structural Isomerism: 5-Hydroxyquinoline-3-carboxylic acid shares the same molecular formula as the target compound but differs in substituent positions, leading to distinct solubility profiles and hydrogen-bonding interactions . 5-Hydroxyisoquinoline-4-carboxylic acid demonstrates how the isoquinoline core alters electronic distribution and biological target affinity compared to quinoline derivatives .

Oxolinic acid’s fused dioxolo ring and ethyl group expand its applications to agriculture, contrasting with the pharmaceutical focus of simpler quinoline-carboxylic acids .

Biological Activity: 5-Bromo-8-hydroxyquinoline-7-carboxylic acid highlights the role of halogens in improving bioactivity, particularly in metal chelation and antimicrobial contexts . 5-Amino-6-quinolinecarboxylic acid (CAS: 181283-83-0) exemplifies how amino groups can modulate interactions with biological targets, such as enzymes or DNA .

Acidity and Reactivity: The absence of a hydroxyl group in 5-quinolinecarboxylic acid reduces its acidity compared to this compound, limiting its utility in pH-sensitive applications .

Q & A

Q. What are the recommended synthetic routes for 7-hydroxyquinoline-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinolinecarboxylic acid derivatives typically involves condensation reactions or functional group modifications. For example, analogous compounds like 2-hydroxyquinoxaline are synthesized via condensation of glyoxylic acid with o-phenylenediamine under controlled pH and temperature . For this compound, a plausible route could involve cyclization of precursor amines or oxidation of substituted quinolines. Reaction parameters such as solvent polarity (e.g., aqueous vs. organic), catalysts (e.g., acid/base), and temperature must be optimized to avoid side products like over-oxidized species or incomplete cyclization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR : The aromatic proton environment in the quinoline ring (δ 7.5–9.0 ppm) and hydroxyl/carboxylic acid protons (broad signals in DMSO-d6) provide structural clues.
  • IR : Stretching vibrations for -OH (3200–3500 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₉NO₃ requires m/z 203.0582). Cross-referencing with databases like PubChem ensures accuracy .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

Quinoline derivatives with hydroxyl and carboxylic acid groups are prone to degradation under extreme pH. For instance, acidic conditions may protonate the quinoline nitrogen, altering solubility, while alkaline conditions could deprotonate the carboxylic acid, increasing reactivity. Storage at 4°C in inert atmospheres (argon) and desiccated environments minimizes hydrolysis and oxidation .

Q. Which solvents are compatible with this compound for experimental applications?

Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxyl and carboxylic acid groups. However, DMSO may interfere in biological assays, requiring solvent exchange to aqueous buffers via lyophilization. Avoid chlorinated solvents (e.g., chloroform) due to potential halogenation side reactions .

Q. How does the chelating capacity of this compound influence its role in metal-catalyzed reactions?

The hydroxyl and carboxylic acid groups enable coordination with transition metals (e.g., Fe³⁺, Cu²⁺), making it a potential ligand in catalysis. Chelation can modulate redox properties and stabilize intermediates. Competitive binding studies using EDTA or UV-Vis spectroscopy quantify metal affinity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in antimicrobial or anticancer assays often arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using CLSI guidelines, validate compound purity via HPLC (>98%), and employ orthogonal assays (e.g., MIC vs. time-kill curves) .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., electrophilic quinoline ring). Molecular docking with target proteins (e.g., bacterial topoisomerases) evaluates binding affinity. Software like AutoDock Vina or Schrödinger Suite optimizes ligand-protein interactions .

Q. What methodologies optimize the regioselective functionalization of this compound?

Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysts (Pd, Cu) enables selective substitution at the 2-, 3-, or 8-positions. Protecting the carboxylic acid as a methyl ester prevents undesired side reactions during halogenation or alkylation .

Q. How do structural modifications (e.g., halogenation, methoxylation) alter the photophysical properties of this compound?

Electron-withdrawing groups (Cl, F) redshift absorption/emission spectra by stabilizing excited states. Methoxy groups enhance fluorescence quantum yield via electron donation. Time-resolved fluorescence spectroscopy and TD-DFT simulations correlate substituent effects with photostability .

Q. What analytical workflows address batch-to-batch variability in synthetic this compound?

Implement Quality by Design (QbD) principles:

  • DoE (Design of Experiments) : Screen reaction parameters (temperature, stoichiometry) for critical quality attributes (CQA).
  • PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring.
  • Multivariate Analysis (MVA) : PCA or PLS models identify sources of variability .

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